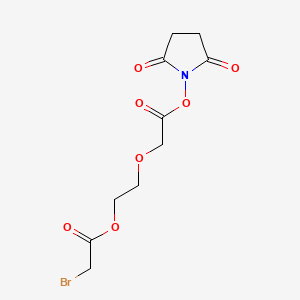
Bromoacetic-PEG1-CH2-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromoacetic-PEG1-CH2-NHS ester is a compound used primarily as a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are molecules that harness the cell’s natural protein degradation system to selectively degrade target proteins. This compound is particularly valuable in the synthesis of PROTACs due to its ability to link two different ligands: one for an E3 ubiquitin ligase and the other for the target protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromoacetic-PEG1-CH2-NHS ester is synthesized through a series of chemical reactions involving the introduction of a bromoacetic acid moiety to a PEG chain, followed by the activation of the carboxyl group with N-hydroxysuccinimide (NHS). The general steps include:
PEGylation: The PEG chain is first functionalized with a bromoacetic acid group.
Activation: The carboxyl group of the bromoacetic acid is activated using NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are functionalized with bromoacetic acid.
Activation and Purification: The activated ester is purified using techniques like column chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bromoacetic-PEG1-CH2-NHS ester primarily undergoes substitution reactions due to the presence of the bromoacetic acid moiety. The NHS ester group is highly reactive towards nucleophiles, particularly primary amines.
Common Reagents and Conditions
Reagents: Primary amines, DMSO, DMF, PBS buffer.
Conditions: Neutral to slightly basic pH (7.0-8.0), room temperature.
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond, linking the PEG chain to the amine-containing molecule .
Aplicaciones Científicas De Investigación
Bromoacetic-PEG1-CH2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in developing drugs for diseases caused by aberrant protein functions.
Industry: Used in the development of novel bioconjugates and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Bromoacetic-PEG1-CH2-NHS ester involves the formation of a stable amide bond with primary amines. In the context of PROTACs, the compound acts as a linker that brings the target protein and E3 ubiquitin ligase into close proximity. This proximity facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .
Comparación Con Compuestos Similares
Similar Compounds
- Bromoacetic-PEG2-CH2-NHS ester
- Bromoacetic-PEG3-CH2-NHS ester
- Bromoacetic-PEG4-CH2-NHS ester
Uniqueness
Bromoacetic-PEG1-CH2-NHS ester is unique due to its specific PEG chain length, which can influence the solubility, stability, and overall efficacy of the resulting PROTAC molecule. The choice of PEG length can be tailored to optimize the properties of the final product for specific applications .
Propiedades
Fórmula molecular |
C10H12BrNO7 |
|---|---|
Peso molecular |
338.11 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-bromoacetyl)oxyethoxy]acetate |
InChI |
InChI=1S/C10H12BrNO7/c11-5-9(15)18-4-3-17-6-10(16)19-12-7(13)1-2-8(12)14/h1-6H2 |
Clave InChI |
CGUDRPYHKIXARD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)COCCOC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid](/img/structure/B11932343.png)
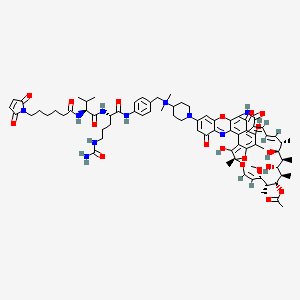


![4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid](/img/structure/B11932356.png)
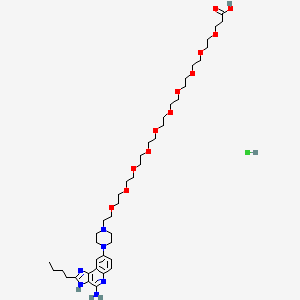
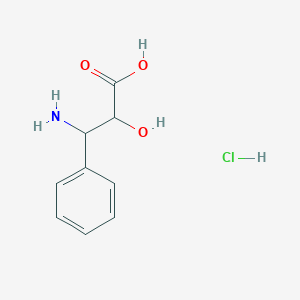


![N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932404.png)

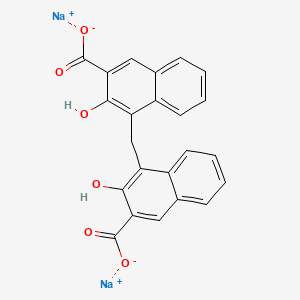
![[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate](/img/structure/B11932434.png)
![nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11932442.png)
